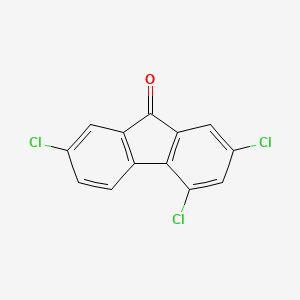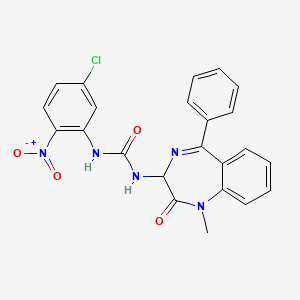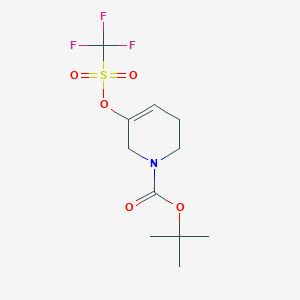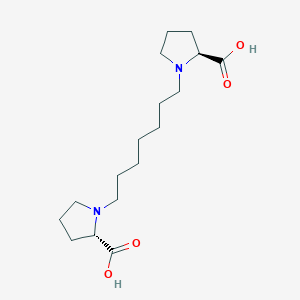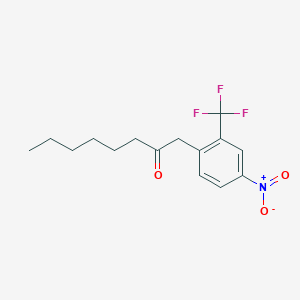
1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one
Vue d'ensemble
Description
1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a nitro group, and an octanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one typically involves the following steps:
Friedel-Crafts Acylation: The nitrated compound undergoes Friedel-Crafts acylation with octanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products:
Reduction: 1-(2-(Trifluoromethyl)-4-aminophenyl)octan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-(Trifluoromethyl)-4-nitrophenyl)octanoic acid.
Applications De Recherche Scientifique
1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those with pharmaceutical relevance.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and screening.
Material Science: Its unique chemical structure can be utilized in the design and synthesis of novel materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one depends on its chemical structure and the specific reactions it undergoes. For instance:
Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.
Substitution: The trifluoromethyl group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.
Oxidation: The ketone group is oxidized to a carboxylic acid through the formation of an intermediate geminal diol, which is further oxidized to the acid.
Comparaison Avec Des Composés Similaires
1-(2-(Trifluoromethyl)-4-nitrophenyl)hexan-2-one: Similar structure but with a shorter alkyl chain.
1-(2-(Trifluoromethyl)-4-nitrophenyl)decan-2-one: Similar structure but with a longer alkyl chain.
1-(2-(Trifluoromethyl)-4-nitrophenyl)butan-2-one: Similar structure but with an even shorter alkyl chain.
Uniqueness: 1-(2-(Trifluoromethyl)-4-nitrophenyl)octan-2-one is unique due to its specific combination of functional groups and the length of its alkyl chain, which can influence its reactivity and potential applications. The presence of the trifluoromethyl group imparts unique electronic properties, while the nitro group and ketone functionality provide versatile sites for further chemical modifications.
Propriétés
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]octan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-2-3-4-5-6-13(20)9-11-7-8-12(19(21)22)10-14(11)15(16,17)18/h7-8,10H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUWFBRIKWVZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227002 | |
| Record name | 2-Octanone, 1-[4-nitro-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951442-08-2 | |
| Record name | 2-Octanone, 1-[4-nitro-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951442-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octanone, 1-[4-nitro-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1H-indol-4-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3060109.png)
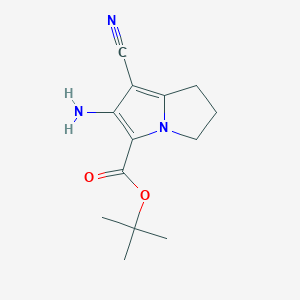
![Methyl 3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3060113.png)
![3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3060114.png)

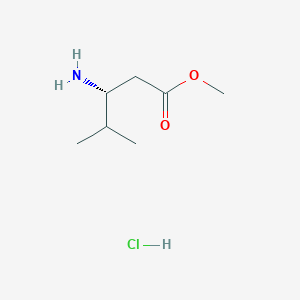
![phenyl benzo[d][1,3]dioxol-5-ylcarbamate](/img/structure/B3060120.png)
![1-{[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1H-pyrazole](/img/structure/B3060123.png)
![Methyl [(5-chloro-2-fluorophenyl)sulfonyl]acetate](/img/structure/B3060124.png)
